N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
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Overview
Description
The compound contains a 1,2-oxazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom . The 1,2-oxazole ring is often found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2-oxazole ring attached to a piperidine ring via a methylene bridge, and a cyclopropane ring attached to the piperidine ring via a sulfonamide linkage .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the 1,2-oxazole ring, the piperidine ring, and the sulfonamide group. For instance, the 1,2-oxazole ring might undergo reactions at the 5-position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the sulfonamide group might confer water solubility, while the presence of the 1,2-oxazole and piperidine rings might influence its chemical stability .Properties
IUPAC Name |
N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-10-7-12(14-19-10)9-16-6-2-3-11(8-16)15-20(17,18)13-4-5-13/h7,11,13,15H,2-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHUUCYIHOLQKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCCC(C2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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